2-(4-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone
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Overview
Description
2-(4-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound characterized by the presence of a fluorophenyl group, a pyrazin-2-yloxy moiety, and a piperidin-1-yl ethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazin-2-yloxy intermediate: This involves the reaction of pyrazine with an appropriate alkylating agent under basic conditions to form the pyrazin-2-yloxy group.
Coupling with piperidine: The pyrazin-2-yloxy intermediate is then reacted with piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperidin-1-yl derivative.
Introduction of the fluorophenyl group: The final step involves the reaction of the piperidin-1-yl derivative with 4-fluorobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone
- 2-(4-Bromophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone
- 2-(4-Methylphenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone
Uniqueness
2-(4-Fluorophenyl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-(3-pyrazin-2-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2/c18-14-5-3-13(4-6-14)10-17(22)21-9-1-2-15(12-21)23-16-11-19-7-8-20-16/h3-8,11,15H,1-2,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZOTEBLQNAWNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)F)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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